molecular formula C13H9Cl2N3 B8357822 5,7-Dichloro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine CAS No. 1159983-13-7

5,7-Dichloro-2-(4-methylphenyl)pyrazolo[1,5-A]pyrimidine

Cat. No. B8357822
Key on ui cas rn: 1159983-13-7
M. Wt: 278.13 g/mol
InChI Key: YVFAMNJSHLKQHX-UHFFFAOYSA-N
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Patent
US08314098B2

Procedure details

There was dissolved, in acetonitrile (40 mL), 5-amino-3-(4-methyl-phenyl)-pyrazole (2.00 g, 11.5 mM) in an argon gas atmosphere, malonyl chloride (1.34 mL, 13.8 mM) was added to the resulting solution with ice-cooling and the mixture was stirred at room temperature for 30 minutes. To this reaction liquid, there was added malonyl chloride (134 μL, 1.38 mM) followed by the further stirring of the mixture for 30 minutes. This reaction liquid was diluted with a 1M aqueous sodium hydroxide solution, washed with methylene chloride, and hydrochloric acid was added to the aqueous phase to make the same acidic (pH 2), followed by the extraction with ethyl acetate. The resulting extracts were combined and then concentrated, and the resulting solid was washed with diethyl ether. After the addition of phosphoryl chloride (5 mL) to the resulting solid with ice-cooling, the resulting suspension was stirred for 3 hours, while refluxing the same with heating. The phosphoryl chloride was distilled off from the reaction liquid, ethanol was added to the residue thus obtained with ice-cooling and then the mixture was stirred for 15 minutes. The reaction liquid was concentrated and then the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10) to thus give the title compound (153 mg, overall yield of these two steps: 4%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)[CH:3]=1.[C:14]([Cl:20])(=O)[CH2:15][C:16]([Cl:18])=O>C(#N)C.[OH-].[Na+]>[Cl:18][C:16]1[CH:15]=[C:14]([Cl:20])[N:6]2[N:5]=[C:4]([C:7]3[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=3)[CH:3]=[C:2]2[N:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC(=NN1)C1=CC=C(C=C1)C
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Two
Name
Quantity
134 μL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
To this reaction liquid, there
STIRRING
Type
STIRRING
Details
further stirring of the mixture for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
This reaction liquid
WASH
Type
WASH
Details
washed with methylene chloride, and hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
followed by the extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the resulting solid was washed with diethyl ether
ADDITION
Type
ADDITION
Details
After the addition of phosphoryl chloride (5 mL) to the resulting solid with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing the same
TEMPERATURE
Type
TEMPERATURE
Details
with heating
DISTILLATION
Type
DISTILLATION
Details
The phosphoryl chloride was distilled off from the reaction liquid, ethanol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1)Cl)N=C(C2)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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